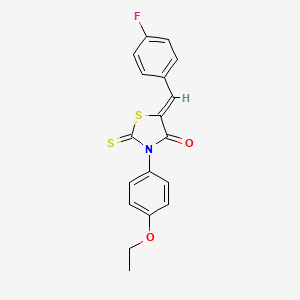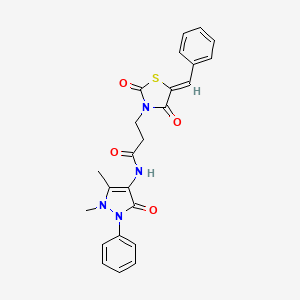![molecular formula C16H23N3O4 B3749879 N-(2-methoxyphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B3749879.png)
N-(2-methoxyphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a morpholinylpropyl group attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxyaniline with an appropriate acylating agent to form N-(2-methoxyphenyl)acetamide.
Introduction of the Morpholinyl Group: The intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to introduce the morpholinylpropyl group.
Final Coupling: The final step involves the coupling of the intermediate with ethanediamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of N-(2-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide.
Reduction: Formation of N-(2-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: It can be used in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It can be used as a probe to study the interaction of small molecules with biological macromolecules.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the morpholinylpropyl group may enhance solubility and membrane permeability. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-methoxyphenyl)-N’-[3-(piperidin-4-yl)propyl]ethanediamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.
Uniqueness
N-(2-methoxyphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide is unique due to the presence of both the methoxyphenyl and morpholinylpropyl groups, which confer specific chemical and biological properties. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N'-(2-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-22-14-6-3-2-5-13(14)18-16(21)15(20)17-7-4-8-19-9-11-23-12-10-19/h2-3,5-6H,4,7-12H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLDVYYDSYCXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-ethoxyethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B3749825.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3749830.png)
![2-ethoxyethyl 4-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B3749833.png)
![2-ethoxyethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B3749845.png)
![2-ETHOXYETHYL 4-[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3749850.png)
![2-ETHOXYETHYL 4-[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3749856.png)
![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3749865.png)
![(5Z)-3-(2-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3749867.png)
![4-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3749874.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B3749891.png)

